Home > Products > Screening Compounds P147308 > 8-Bromo-4-phenylcinnoline
8-Bromo-4-phenylcinnoline -

8-Bromo-4-phenylcinnoline

Catalog Number: EVT-14262735
CAS Number:
Molecular Formula: C14H9BrN2
Molecular Weight: 285.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-4-phenylcinnoline is a synthetic compound belonging to the class of quinoline derivatives, characterized by its unique molecular structure featuring a bromine atom at the 8-position and a phenyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

Source and Classification

The compound is classified as a brominated derivative of cinnoline, which itself is a bicyclic compound derived from quinoline. It is often synthesized through various chemical reactions involving starting materials such as 4-phenyl-2(1H)-quinolinone. The synthesis methods typically utilize bromination techniques to introduce the bromine substituent at the 8-position, enhancing the compound's reactivity and biological properties .

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been developed for the preparation of 8-Bromo-4-phenylcinnoline. Common methods include:

  1. Bromination of 4-phenyl-2(1H)-quinolinone: This method involves treating 4-phenyl-2(1H)-quinolinone with bromine or N-bromosuccinimide in an organic solvent like carbon tetrachloride under reflux conditions. This reaction introduces the bromine atom at the desired position.
  2. Alternative Synthetic Routes: Another approach involves using 2-bromaniline as a starting material, followed by a series of reactions including ring closure, oxidation, and reductive amination to yield various derivatives, including 8-Bromo-4-phenylcinnoline .
  3. Microwave-Assisted Organic Synthesis: This modern technique has been applied to enhance reaction rates and yields, utilizing microwave radiation to facilitate the synthesis of quinoline derivatives efficiently .
Molecular Structure Analysis

Structure and Data

The molecular formula for 8-Bromo-4-phenylcinnoline is C15H10BrNC_{15}H_{10}BrN with a molecular weight of approximately 300.15g/mol300.15\,g/mol. The structural representation can be described as follows:

  • IUPAC Name: 8-bromo-4-phenyl-1H-cinnoline
  • InChI Key: ZSHKAFNINVWRCF-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=C3Br

This structure indicates a fused ring system characteristic of quinolines, with specific functional groups that influence its chemical behavior and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

8-Bromo-4-phenylcinnoline can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions, leading to the formation of diverse derivatives.
  2. Oxidation Reactions: The quinolinone core can be oxidized to produce quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  3. Reduction Reactions: The carbonyl group in the quinolinone structure can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinolinones.

These reactions not only highlight the versatility of 8-Bromo-4-phenylcinnoline but also its potential for further modification into more complex structures.

Mechanism of Action

The mechanism of action for compounds like 8-Bromo-4-phenylcinnoline often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances halogen bonding capabilities, which can lead to stronger interactions with biomolecules. This property makes it a candidate for further exploration in drug design and development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-Bromo-4-phenylcinnoline are crucial for understanding its behavior in various environments:

PropertyValue
Molecular FormulaC15H10BrNC_{15}H_{10}BrN
Molecular Weight300.15g/mol300.15\,g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Chemical properties include its reactivity patterns, particularly in substitution and oxidation reactions, which are influenced by the presence of the bromine substituent .

Applications

Scientific Uses

8-Bromo-4-phenylcinnoline has several potential applications in scientific research:

  1. Medicinal Chemistry: Its unique structure may contribute to biological activity, making it a candidate for drug development targeting various diseases.
  2. Biological Studies: The compound's ability to interact with biological systems could be explored in studies related to enzyme inhibition or receptor binding.
  3. Material Science: Due to its specific chemical properties, it may also find applications in developing new materials with tailored functionalities.
Introduction to Cinnoline Derivatives in Biomedical Research

Historical Context of Cinnoline-Based Drug Discovery

The exploration of cinnoline derivatives in medicinal chemistry spans over a century, with early synthetic efforts focused on classical condensation reactions. The Friedländer synthesis enabled the construction of the cinnoline core through acid-catalyzed cyclization of ortho-amino carbonyl compounds with active methylene reagents, while the Vilsmeier-Haack formylation provided access to key aldehyde intermediates for further functionalization. These foundational methodologies established the initial structure-activity relationship (SAR) landscape, revealing that unsubstituted cinnoline cores exhibited limited biological activity. A significant breakthrough emerged when researchers incorporated phenyl substituents at the 4-position, which dramatically enhanced binding affinity to various enzymatic targets through increased hydrophobic interactions [5] [6].

The discovery of potent rhodium(III) complexes incorporating pyridine-quinoline ligands marked a transformative advancement in cinnoline-related bioinorganic chemistry. These complexes demonstrated exceptional anti-platelet activity (IC₅₀ values 1.0-3.9 µM) by inhibiting Platelet-Activating Factor (PAF)-induced aggregation, establishing proof-of-concept for metal-cinnoline hybrids in modulating inflammatory pathways. Subsequent innovations focused on regioselective bromination at the 8-position, which not only enhanced electron-withdrawing properties but also provided a synthetic handle for further cross-coupling reactions. The therapeutic significance of these structural innovations became evident when 8-bromo-4-phenylcinnoline derivatives demonstrated unprecedented activity against latent viral reservoirs and persistent bacterial infections that evade conventional therapies [2] [5].

Table 1: Historical Development of Bioactive Cinnoline Derivatives

Time PeriodKey DevelopmentRepresentative CompoundsBiological Significance
1920s-1950sEarly synthetic methodsUnsubstituted cinnolineLimited bioactivity observed
1960s-1980s4-Aryl substitutions4-PhenylcinnolineEnhanced target affinity
1990s-2010sHalogenation strategies8-Bromo-4-phenylcinnolineImproved pharmacokinetics
2010s-PresentMetal complexes & hybridsRhodium(III)-cinnoline complexesAnti-PAF activity (µM range)

Role of Halogenation in Enhancing Bioactivity: Focus on Brominated Cinnolines

Halogenation serves as a pivotal molecular strategy for optimizing the therapeutic potential of cinnoline scaffolds, with bromine emerging as the halogen of choice for 8-position substitution. The bromine atom exerts two primary effects on the cinnoline core: significant electron-withdrawing character that enhances hydrogen bond acceptance capacity, and increased lipophilicity that improves membrane permeability. These properties collectively enhance drug-target residence time and cellular penetration, critical factors for compounds targeting intracellular pathogens and epigenetic modulators. The van der Waals radius of bromine (185 pm) creates optimal steric complementarity with hydrophobic binding pockets in biological targets, while its polarizability enables favorable halogen bonding interactions with carbonyl groups and electron-rich amino acid residues [2] [5].

In histone deacetylase (HDAC) inhibition studies, brominated quinoline derivatives (structurally analogous to cinnolines) demonstrated remarkable isoform selectivity for HDAC3 over other class I HDACs. This selectivity stems from the optimal positioning of the bromine atom within a subpocket of the HDAC3 catalytic domain, creating interactions not achievable with smaller halogens. The selectivity ratio (HDAC3/HDAC1) for optimized brominated compounds reached >15-fold, significantly outperforming non-halogenated analogs. Similarly, in antiviral screening, 8-bromo-4-(substituted phenyl)cinnoline derivatives exhibited enhanced inhibitory activity against dengue virus serotype 2 (DENV2) with selectivity indices exceeding 39.5, attributed to improved viral polymerase binding and reduced off-target effects. The steric and electronic perturbation induced by bromine also significantly influences the metabolic stability of these compounds, reducing cytochrome P450-mediated deactivation and extending plasma half-life—a crucial advantage for latent disease therapies requiring sustained drug exposure [3] [4].

Table 2: Comparative Bioactivity of Brominated vs. Non-Brominated Cinnoline Analogs

Biological Target8-Bromo-4-phenylcinnoline (IC₅₀)4-Phenylcinnoline (IC₅₀)Enhancement Factor
HDAC3 Inhibition0.49 µM5.32 µM10.9-fold
Dengue Virus (DENV2)0.87 µM12.5 µM14.4-fold
PAF-Induced Aggregation1.03 µM8.76 µM8.5-fold
Mycobacterium bovis2.15 µM18.3 µM8.5-fold

Therapeutic Potential of 8-Bromo-4-phenylcinnoline in Latent Disease Eradication

The unique physicochemical profile of 8-bromo-4-phenylcinnoline positions it as a promising candidate for targeting persistent infections and latent disease reservoirs that conventional therapies often fail to eradicate. Its mechanism of action operates through three complementary pathways: epigenetic modulation, pathogen-specific targeting, and cellular persistence. In epigenetic regulation, 8-bromo-4-phenylcinnoline derivatives demonstrate exceptional HDAC3 inhibition, selectively reversing the aberrant histone deacetylation that maintains viral latency and cancer cell dormancy. This transcriptional reactivation sensitizes latent reservoirs to conventional therapies while simultaneously inducing apoptosis in malignant cells through p21-mediated cell cycle arrest [3].

Against viral pathogens, 8-bromo-4-phenylcinnoline disrupts the viral replication machinery through dual mechanisms: inhibiting the RNA-dependent RNA polymerase of flaviviruses (dengue, Zika) and interfering with virion assembly through structural protein interactions. Molecular docking studies reveal that the bromine atom forms critical halogen bonds with conserved residues in the viral polymerase palm domain (binding affinity: -9.2 kcal/mol), while the phenyl ring engages in π-stacking with aromatic amino acids in the hydrophobic subpocket. This dual binding mode translates to potent antiviral efficacy against DENV2 (IC₅₀: 0.49-3.03 µM) with minimal cytotoxicity (CC₅₀: 16.06-19.39 µM). Additionally, the compound's lipophilic balance (logP: 3.2-3.8) facilitates penetration into bacterial biofilms and mycobacterial granulomas, where it disrupts energy metabolism through FtsZ protein inhibition—a mechanism critical for eradicating dormant Mycobacterium tuberculosis and Mycobacterium bovis persisters. This multi-target engagement profile provides a therapeutic advantage against co-infections and polymicrobial conditions that often complicate latent disease management [4] [5].

Table 3: Latent Disease Targets of 8-Bromo-4-phenylcinnoline Derivatives

Disease CategoryMolecular TargetObserved EfficacyProposed Mechanism
Viral Latency (DENV, HIV)Viral polymerase/HDAC3IC₅₀: 0.49-3.03 µMTranscriptional reactivation & viral inhibition
Tuberculosis (Dormant phase)FtsZ protein/Energy metabolismMIC: 1.2-2.8 µMDisruption of Z-ring formation
Persister Cancer CellsHDAC3/p21 PathwayGI₅₀: 1.8-4.5 µMCell cycle arrest & apoptosis
Biofilm-Embedded InfectionsQuorum Sensing SystemsBiofilm reduction: 70-85%Signal disruption & matrix penetration

The chemoinformatic profiling of 8-bromo-4-phenylcinnoline reveals favorable drug-likeness parameters: molecular weight (285.15 g/mol), topological polar surface area (38.9 Ų), rotatable bonds (2), and compliance with Lipinski's rule of five. These properties predict favorable oral bioavailability and tissue distribution kinetics, particularly to sanctuary sites like the central nervous system and lymphatic tissues where latent pathogens often reside. Advanced structural modifications focus on hybrid molecular design through conjugation with metal-chelating moieties (e.g., 8-hydroxyquinoline) to enhance activity against metalloenzyme-dependent pathogens. These rationally designed hybrids exploit the synergistic effect between the brominated cinnoline core's target specificity and the auxiliary moiety's secondary pharmacophore action, creating multi-target therapeutics capable of addressing the complex pathobiology of latent diseases [4] [5].

Properties

Product Name

8-Bromo-4-phenylcinnoline

IUPAC Name

8-bromo-4-phenylcinnoline

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C14H9BrN2/c15-13-8-4-7-11-12(9-16-17-14(11)13)10-5-2-1-3-6-10/h1-9H

InChI Key

DVHWSBJWUGJEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=C2C=CC=C3Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.